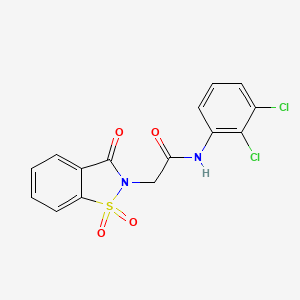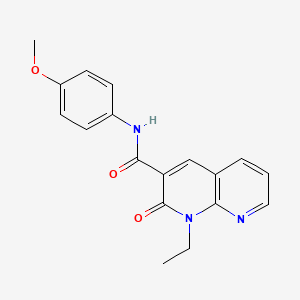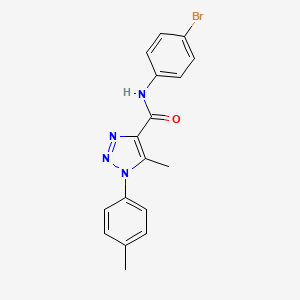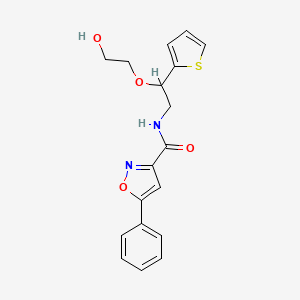
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide, commonly known as THETC, is a chemical compound that has been widely researched for its potential therapeutic applications. THETC is a derivative of isoxazole and has been synthesized through a number of methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on thiophene derivatives, including synthesis and characterization, lays the groundwork for the development of novel compounds with potential applications in drug development and material science. For instance, studies have explored the synthesis of thiophene-based carboxamides and their antimicrobial evaluation, highlighting their importance in medicinal chemistry and pharmaceutical research (Spoorthy et al., 2021), (Talupur et al., 2021).
Antimicrobial and Antitubercular Activities
Thiophene derivatives have been extensively researched for their antimicrobial properties. Some compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Sowmya et al., 2018), (Marvadi et al., 2020).
Inhibitor Development for Medical Applications
The synthesis of thiophene-based compounds has led to the discovery of novel inhibitors with potential applications in treating diseases. For example, the development of inhibitors targeting stearoyl-CoA desaturase-1 (SCD-1) showcases the therapeutic potential of these compounds in metabolic disorders (Uto et al., 2009).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-8-9-23-16(17-7-4-10-25-17)12-19-18(22)14-11-15(24-20-14)13-5-2-1-3-6-13/h1-7,10-11,16,21H,8-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPYYGSOUAOCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)
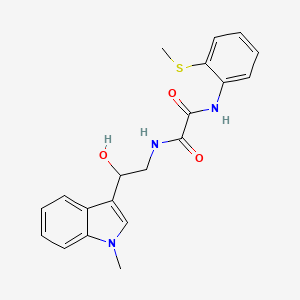
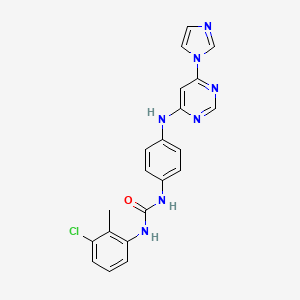
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)
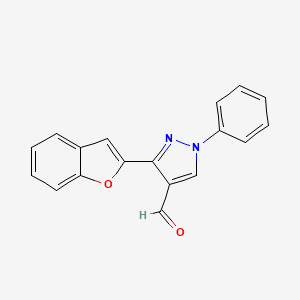

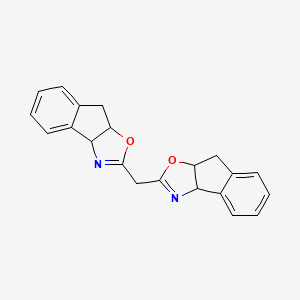
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)
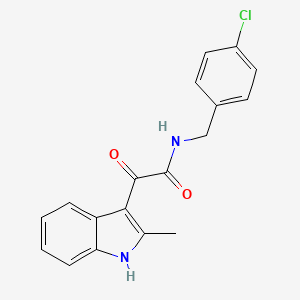
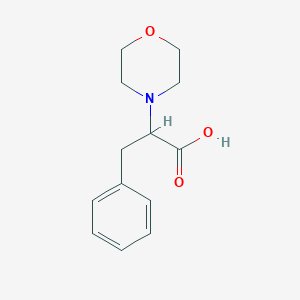
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
